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Abstract
This technical guide provides a comprehensive examination of the crystal structure of 6-
Chloro-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of significant interest in

medicinal and agricultural chemistry. The document elucidates the synthesis, crystallization,

and detailed structural analysis based on single-crystal X-ray diffraction data. Key structural

features, including the conformation of the benzoxazine ring system and the nature of

intermolecular interactions, are discussed in detail. This guide is intended for researchers,

scientists, and professionals in drug development, offering critical insights into the solid-state

architecture of this molecule, which is foundational for understanding its physicochemical

properties and biological activity.

Introduction: The Significance of the Benzoxazinone
Scaffold
The 1,4-benzoxazin-3(4H)-one moiety is a privileged scaffold in the development of bioactive

molecules. Derivatives of this heterocyclic system have demonstrated a wide array of biological

activities, including herbicidal, antifungal, and antimycobacterial properties.[1][2][3] The
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introduction of a chlorine atom at the 6-position of the aromatic ring, yielding 6-Chloro-2H-1,4-
benzoxazin-3(4H)-one, modulates the electronic properties of the molecule, potentially

enhancing its reactivity and biological efficacy.[4] A precise understanding of its three-

dimensional structure is paramount for rational drug design, enabling the prediction of

molecular interactions with biological targets and facilitating the development of novel

therapeutic agents and agrochemicals.[4][5]

This guide presents a detailed crystallographic analysis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-
one, providing foundational data for further computational and experimental studies.

Experimental Methodology: From Synthesis to
Crystal
The successful determination of a crystal structure is predicated on a robust and reproducible

experimental workflow, from the initial synthesis of the compound to the growth of high-quality

single crystals.

Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one
The synthesis of the title compound is achieved through a cyclization reaction. The causality

behind this specific protocol lies in its efficiency and high yield. The use of a strong base like

potassium carbonate facilitates the intramolecular nucleophilic substitution, leading to the

formation of the heterocyclic ring.

Protocol:[1]

Reactant Preparation: To a 25 ml round-bottomed flask equipped with a reflux condenser,

add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (2.19 g, 10 mmol), potassium

carbonate (2.76 g, 20 mmol), and anhydrous dimethylformamide (DMF) (20 ml).

Reaction: The mixture is heated to reflux and maintained for 90 minutes.

Work-up: After cooling, the reaction mixture is poured into 80 g of water and stirred for 15

minutes.

Extraction: The aqueous mixture is extracted twice with ethyl acetate (2 x 20 ml).
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Purification: The combined organic extracts are washed with saturated brine (10 ml), dried

over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced

pressure.

Product: A colorless solid is obtained with a yield of 80% (1.46 g).

2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
+ K₂CO₃ in DMF

Reflux
(90 min)

Quench
(H₂O)

Extraction
(Ethyl Acetate) Drying & Evaporation 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Click to download full resolution via product page

Caption: Synthesis workflow for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.

Single Crystal Growth and X-ray Diffraction
The procurement of diffraction-quality crystals is a critical, and often empirical, step. For 6-
Chloro-2H-1,4-benzoxazin-3(4H)-one, single crystals were successfully grown from an ethyl

acetate solution.

Protocol for Crystallization:

Dissolve the synthesized solid in a minimal amount of hot ethyl acetate.

Allow the solution to cool slowly to room temperature.

Permit the solvent to evaporate slowly over several days, leading to the formation of

colorless, block-like crystals.

Data Collection:[1] A suitable single crystal was mounted on a Bruker SMART CCD area-

detector diffractometer. Data were collected at a controlled temperature of 273(2) K using Mo

Kα radiation. The choice of molybdenum radiation is standard for small organic molecules,

providing good resolution of the diffraction data.

Structural Analysis and Discussion
The crystallographic data provides a precise and detailed picture of the molecular and

supramolecular structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.
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Crystallographic Data Summary
The compound crystallizes in the orthorhombic space group, with four molecules per unit cell.

[1] The key crystallographic parameters are summarized in the table below.

Parameter Value Reference

Chemical Formula C₈H₆ClNO₂ [1]

Molecular Weight 183.59 g/mol [1]

Crystal System Orthorhombic [1]

Space Group Pbca [1]

a (Å) 4.5359 (6) [1]

b (Å) 7.700 (1) [1]

c (Å) 21.281 (3) [1]

V (Å³) 743.28 (17) [1]

Z 4 [1]

Temperature (K) 273 (2) [1]

Radiation Mo Kα (λ = 0.71073 Å) [1]

R-factor (R[F² > 2σ(F²)]) 0.038 [1]

Molecular Geometry and Conformation
The molecular structure reveals a non-planar conformation for the heterocyclic 1,4-benzoxazin-

3(4H)-one ring system.[1] Specifically, the six-membered heterocyclic ring adopts a screw boat

conformation.[1][6] This is a significant finding, as the conformation of this ring can influence

the overall shape of the molecule and its ability to fit into the binding pocket of a biological

target.

In this conformation, atoms C1 and C2 are displaced from the plane formed by the other four

atoms of the ring by 0.301 (5) Å and 0.635 (5) Å, respectively.[1] This puckering is a common

feature in related benzoxazinone systems.[1]
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Caption: 2D chemical structure of the title compound.

Supramolecular Assembly via Hydrogen Bonding
In the crystal lattice, molecules of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one are not isolated but

are organized into a well-defined supramolecular architecture. The primary interaction

governing this assembly is intermolecular hydrogen bonding.

Specifically, the amine proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen

(C=O) of an adjacent molecule serves as the acceptor.[1] This N—H···O hydrogen bonding

links the molecules into infinite chains that propagate along the b-axis of the unit cell.[1][6] This

directional, non-covalent interaction is a key determinant of the crystal packing and contributes

significantly to the thermodynamic stability of the crystalline state.

Molecule A

Molecule B

N-H C=O N-H···O

C=O

N-H

......
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Caption: Intermolecular N-H···O hydrogen bonding motif.
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Implications for Drug Development and Materials
Science
The detailed structural information presented in this guide has several key implications:

Structure-Activity Relationship (SAR) Studies: The precise bond lengths, bond angles, and

conformational details provide a validated 3D model for computational studies, such as

molecular docking, to predict binding affinities with target proteins.

Polymorph Screening: The elucidated crystal packing and hydrogen bonding network

represent one possible solid-state form (polymorph) of the compound. This information is a

critical starting point for polymorph screening, which is essential for ensuring the stability and

bioavailability of a pharmaceutical product.

Crystal Engineering: Understanding the dominant intermolecular interactions (in this case, N-

H···O hydrogen bonds) allows for a crystal engineering approach to design co-crystals or

salts with modified physicochemical properties, such as solubility or dissolution rate.

Conclusion
This technical guide has provided a detailed exposition of the crystal structure of 6-Chloro-2H-
1,4-benzoxazin-3(4H)-one. Through a combination of robust synthesis and high-resolution

single-crystal X-ray diffraction, the molecular geometry, screw boat conformation of the

heterocyclic ring, and the supramolecular assembly governed by N-H···O hydrogen bonding

have been definitively characterized. This foundational knowledge is invaluable for researchers

in the fields of medicinal chemistry, agricultural science, and materials science, providing the

structural basis for the rational design of new and improved functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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